![molecular formula C18H13FN2O5 B2367998 Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate CAS No. 1029791-48-7](/img/structure/B2367998.png)
Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate is a useful research compound. Its molecular formula is C18H13FN2O5 and its molecular weight is 356.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Research and Treatment
Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate and its derivatives have shown promising results in cancer research. A study by Riadi et al. (2021) synthesized a derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, which exhibited potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound also displayed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Antimicrobial and Antifungal Applications
In another study, a series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized, which included a derivative similar to this compound. These compounds were evaluated for antibacterial and antifungal activities. The study found that some derivatives exhibited significant antifungal and antibacterial activities against various strains, including Gram-positive and Gram-negative bacteria, Candida strains, Aspergillus niger, and Issatchenkia hanoiensis (Kumar & Vijayakumar, 2017).
Radiosynthesis for PET Imaging
Wang et al. (2014) conducted a study on the radiosynthesis of [(11)C]AZD8931, a compound structurally related to this compound, for use in PET imaging. This study highlights the potential of similar compounds in the development of new PET agents for imaging EGFR, HER2, and HER3 signaling pathways in various cancers (Wang, Gao, & Zheng, 2014).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-fluoromethylphenidate, have been known to act as a higher potency dopamine reuptake inhibitor
Mode of Action
If it acts similarly to 4-Fluoromethylphenidate, it might inhibit the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft . This can lead to an increase in dopaminergic neurotransmission.
Eigenschaften
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O5/c1-25-18(22)10-26-17-9-16(11-2-4-12(19)5-3-11)20-15-7-6-13(21(23)24)8-14(15)17/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXQSOBMMGMJEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
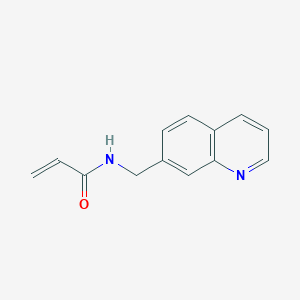
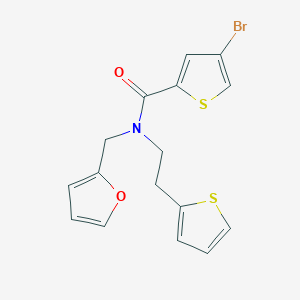
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2367920.png)
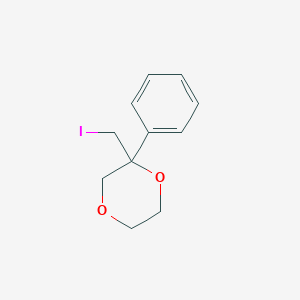
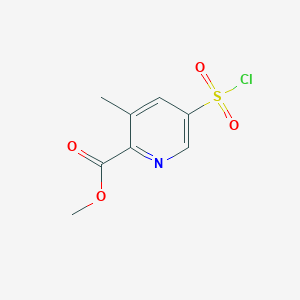
![[4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone](/img/structure/B2367925.png)
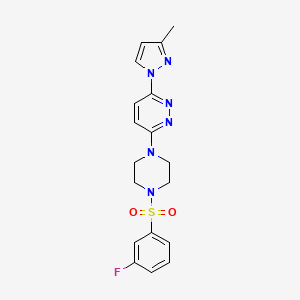
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2367927.png)
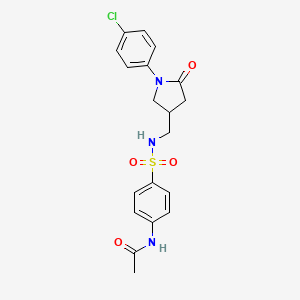
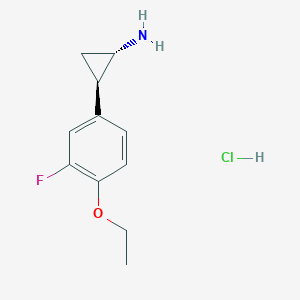
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2367931.png)
![9-(4-ethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367933.png)
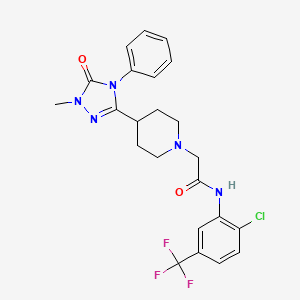
![ethyl 2-[[2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2367938.png)
